molecular formula C22H20FN7O2 B3412755 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine CAS No. 933253-38-4

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine

Cat. No.: B3412755
CAS No.: 933253-38-4
M. Wt: 433.4 g/mol
InChI Key: WHCSFEFRYTXMRX-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine, offered for research and development applications. It features a molecular structure combining a fluorophenyl-triazolopyrimidine core with a methoxybenzoylpiperazine moiety. Piperazines are a significant class of organic compounds that serve as crucial intermediates in pharmaceutical development . The fusion of a pyrimidine ring, a key scaffold in medicinal chemistry, with a piperazine group is a established strategy to enhance the potential biological activity of a molecule, making such structures valuable for investigating new therapeutic agents . While the specific mechanism of action and research applications for this particular 2-methoxybenzoyl analogue are not fully detailed in public literature, closely related compounds with variations in the methoxybenzoyl substituent position are subjects of active scientific study, indicating the research interest in this chemical family . Researchers can leverage this high-quality compound for exploratory studies in areas such as chemical probe development and structure-activity relationship (SAR) analysis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c1-32-18-5-3-2-4-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCSFEFRYTXMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, this compound is investigated for its use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Triazolopyrimidine Substituents Piperazine/Amine Substituents Key Pharmacological Features Reference
Target Compound 3-(4-fluorophenyl) 4-(2-methoxybenzoyl)piperazine Potential adenosine receptor modulation (inferred)
1-[4-(3-Benzyl-5-phenyl-triazolo[4,5-d]pyrimidin-7-ylamino)phenyl]-3-(4-trifluoromethylphenyl)urea 3-benzyl, 5-phenyl Urea-linked trifluoromethylphenyl Dual allosteric modulator and agonist at A2AR orthosteric site
SC241 3-(2-bromo-4-isopropylphenyl) Bis-(2-methoxyethyl)amine CNS-targeting activity (specific mechanism uncharacterized)
BF37379 3-(4-methylphenyl) 4-(2-methoxybenzoyl)piperazine Structural analogue with methylphenyl group; potential reduced receptor affinity compared to fluorophenyl
VAS2870 3-benzyl 1,3-Benzoxazol-2-yl sulfide NADPH oxidase inhibitor; distinct sulfide linkage
1-[3-(4-Ethoxyphenyl)-triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine 3-(4-ethoxyphenyl) 4-(4-methoxybenzenesulfonyl)piperazine Sulfonyl group may alter solubility and binding kinetics

Key Observations:

Substituent Effects on the Triazolopyrimidine Core :

  • The 4-fluorophenyl group in the target compound likely enhances metabolic stability and receptor binding compared to 4-methylphenyl (BF37379) or 4-ethoxyphenyl () derivatives due to fluorine’s electronegativity and small atomic radius .
  • Benzyl or bromo-isopropylphenyl substituents (e.g., SC241) may confer steric hindrance, altering target selectivity .

Urea-linked derivatives () exhibit dual pharmacology (allosteric modulation and agonism), suggesting that piperazine replacement with urea could expand functional activity .

Synthesis Complexity: The synthesis of triazolopyrimidines typically involves multi-step reactions, such as cyclization of azides with cyanoacetamides (e.g., RG7774 synthesis in ) . The target compound’s 2-methoxybenzoyl-piperazine likely requires acylation steps similar to those described for BF37379 .

Pharmacological and Functional Insights

  • Adenosine A2A Receptor Modulation: Compounds with triazolopyrimidine cores (e.g., ’s urea derivative) show activity as A2AR allosteric modulators. The 4-fluorophenyl group may enhance binding affinity compared to benzyl or phenyl substituents .
  • Kinase Inhibition : Derivatives like SC241 () and VAS2870 () target kinases and NADPH oxidase, respectively. The target compound’s piperazine moiety may favor interactions with polar kinase domains .
  • Antiplatelet/Antibacterial Activity : Ticagrelor analogues () demonstrate that triazolopyrimidines with cyclopropane and difluorophenyl groups exhibit antiplatelet effects. The target compound’s 2-methoxybenzoyl group could similarly influence platelet aggregation pathways .

Biological Activity

The compound 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine is a derivative of triazolo-pyrimidine and piperazine, known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H18FN7O3
  • Molecular Weight : 471.4 g/mol
  • IUPAC Name : 2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one

The structure features a triazole ring fused with a pyrimidine moiety, which is linked to a piperazine group and a methoxybenzoyl substituent. This unique arrangement suggests potential interactions with various biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in various biochemical pathways. The triazole and pyrimidine rings are known to exhibit interactions with nucleic acids and enzymes, potentially influencing processes such as:

  • Antiviral Activity : Compounds containing triazole rings have shown promise in inhibiting viral replication.
  • Antimicrobial Activity : Similar derivatives have demonstrated effectiveness against bacterial strains by disrupting cell wall synthesis or function.
  • Anticancer Activity : The compound may affect pathways related to cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one in focus have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria. A study indicated that modifications in the piperazine structure could enhance antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Triazolo-pyrimidines have been investigated for their anticancer properties. A derivative of this compound was shown to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis . The presence of the fluorophenyl group may enhance its lipophilicity, facilitating better cellular uptake.

Case Studies

  • Antimicrobial Efficacy :
    • A series of derivatives were synthesized and screened for their antimicrobial activity. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays :
    • In vitro studies demonstrated that the compound induced cytotoxic effects on human cancer cell lines (e.g., HeLa cells), suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Fluorine Substitution : The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperazine Modifications : Variations in the piperazine moiety can lead to altered pharmacokinetics and bioactivity profiles.

Q & A

Q. What are the key steps and reagents involved in synthesizing 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine?

The synthesis typically involves multi-step routes:

  • Triazolopyrimidine Core Formation : Copper-catalyzed cycloaddition or palladium-mediated coupling to assemble the triazole-pyrimidine scaffold. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used .
  • Piperazine Functionalization : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example, copper iodide (CuI) may catalyze the formation of the C–N bond between the triazolopyrimidine and piperazine groups .
  • Methoxybenzoyl Attachment : Acylation of the piperazine nitrogen with 2-methoxybenzoyl chloride under basic conditions (e.g., triethylamine) completes the structure .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR (carbonyl stretches at ~1650–1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (e.g., [M+H]+^+ calculated for C24_{24}H21_{21}FN7_{7}O2_{2}: 482.17) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : Test against kinases or cytochrome P450 enzymes via fluorescence-based activity assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substitution Analysis : Compare analogues with varying substituents (e.g., replacing 4-fluorophenyl with 4-ethoxyphenyl) to assess potency changes .
  • Bioisosteric Replacement : Replace the triazole ring with imidazole or pyrazole to evaluate target selectivity .
  • Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to refine bioavailability .

Q. What computational strategies are effective for identifying potential biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6) or kinases .
  • QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond acceptors/donors .
  • Pathway Analysis : Leverage KEGG or Reactome databases to map putative targets in signaling pathways (e.g., PI3K/AKT) .

Q. How should researchers address contradictions in biological activity data across similar triazolopyrimidines?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to minimize variability .
  • Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
  • Meta-Analysis : Compare published data on structurally related compounds (e.g., PKI-402, a triazolopyrimidine anticancer agent) to contextualize results .

Q. What experimental designs improve synthetic yield and reproducibility?

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters like temperature, solvent ratio, and catalyst loading .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Green Chemistry Approaches : Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine

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